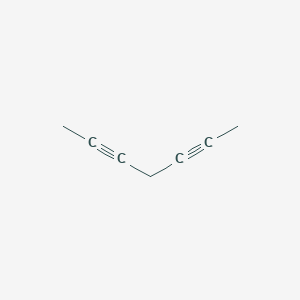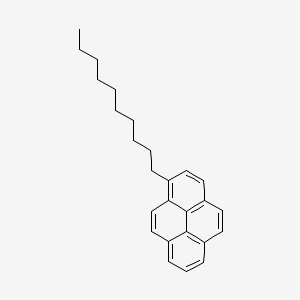
Pyrene, 1-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decylpyrene is an organic compound with the chemical formula C26H30. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where a decyl group is attached to the first carbon atom of the pyrene ring. This compound is known for its unique photophysical properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decylpyrene can be synthesized through various methods. One common approach involves the alkylation of pyrene with decyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: In industrial settings, the production of 1-decylpyrene may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decylpyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrene-1-carboxylic acid derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of decylpyrene derivatives with reduced aromaticity.
Substitution: Electrophilic substitution reactions can occur at the pyrene ring, where halogens or other substituents replace hydrogen atoms under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nitrating agents, and other electrophiles in the presence of Lewis acids
Major Products Formed:
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Reduced decylpyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives
Applications De Recherche Scientifique
1-Decylpyrene has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in studying molecular interactions and dynamics due to its strong fluorescence properties.
Biology: Employed in bioimaging and biosensing applications, where its fluorescence helps in visualizing biological processes.
Medicine: Investigated for its potential use in drug delivery systems, where its hydrophobic nature aids in encapsulating hydrophobic drugs.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Mécanisme D'action
The mechanism by which 1-decylpyrene exerts its effects is primarily through its interaction with light. When exposed to ultraviolet or visible light, the compound absorbs photons and transitions to an excited state. This excited state can then release energy in the form of fluorescence, making it useful in various imaging and sensing applications. The molecular targets and pathways involved include interactions with other molecules or materials that can quench or enhance its fluorescence .
Comparaison Avec Des Composés Similaires
1-Hexylpyrene: Similar to 1-decylpyrene but with a hexyl group instead of a decyl group.
1-Octylpyrene: Contains an octyl group attached to the pyrene ring.
1-Dodecylpyrene: Features a dodecyl group on the pyrene ring
Uniqueness: 1-Decylpyrene is unique due to its longer alkyl chain, which enhances its hydrophobicity and alters its photophysical properties compared to shorter-chain derivatives. This makes it particularly useful in applications requiring strong fluorescence and hydrophobic interactions .
Propriétés
Numéro CAS |
55682-90-1 |
|---|---|
Formule moléculaire |
C26H30 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-decylpyrene |
InChI |
InChI=1S/C26H30/c1-2-3-4-5-6-7-8-9-11-20-14-15-23-17-16-21-12-10-13-22-18-19-24(20)26(23)25(21)22/h10,12-19H,2-9,11H2,1H3 |
Clé InChI |
KIDRHZDFZVQIJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


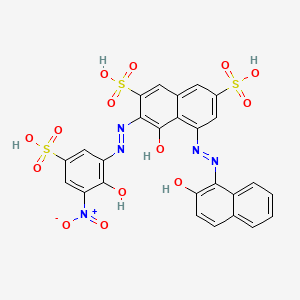
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
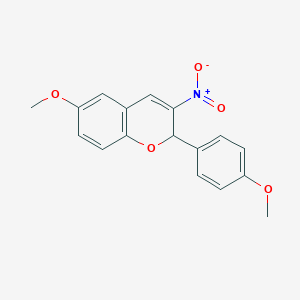

![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)


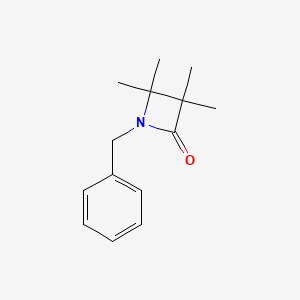
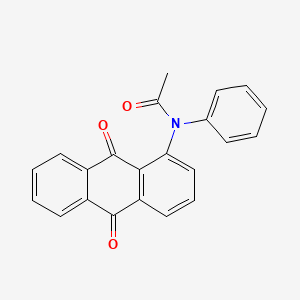
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
